molecular formula C11H12N2O2 B11898164 ethyl 2-amino-1H-indole-6-carboxylate

ethyl 2-amino-1H-indole-6-carboxylate

Cat. No.: B11898164
M. Wt: 204.22 g/mol
InChI Key: LQWNFQGVBSDEQB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-indole-6-carboxylate: is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common approach involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Ethyl 2-amino-1H-indole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The exact mechanism may vary depending on the specific biological activity being studied. For instance, in anticancer research, the compound may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Ethyl 2-amino-1H-indole-6-carboxylate can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-amino-1H-indole-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-4-3-7-6-10(12)13-9(7)5-8/h3-6,13H,2,12H2,1H3

InChI Key

LQWNFQGVBSDEQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(N2)N

Origin of Product

United States

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